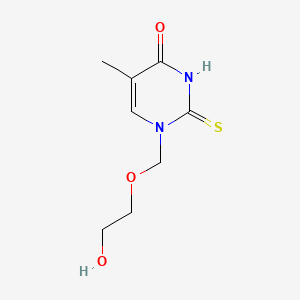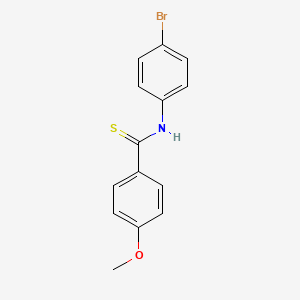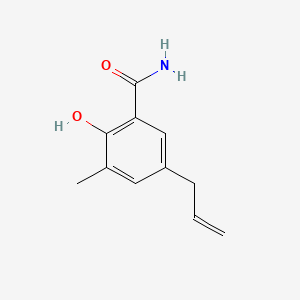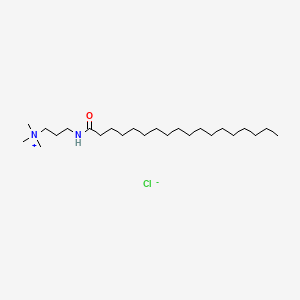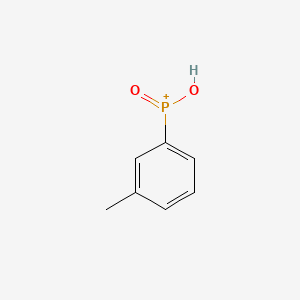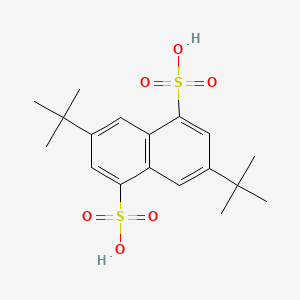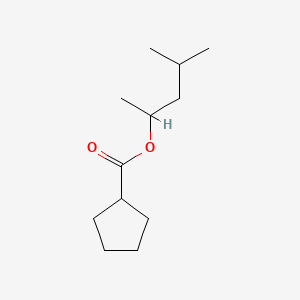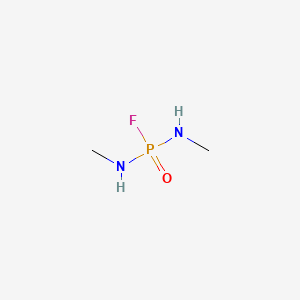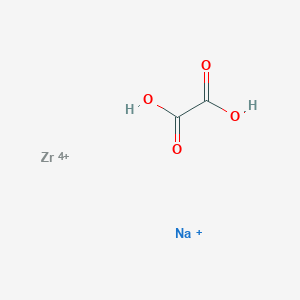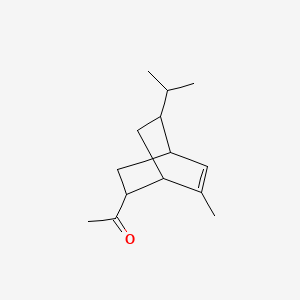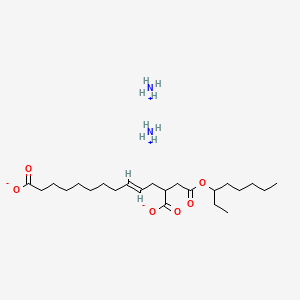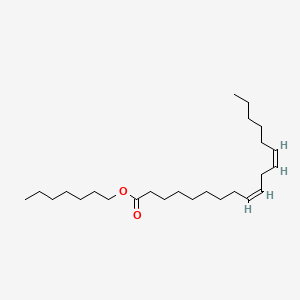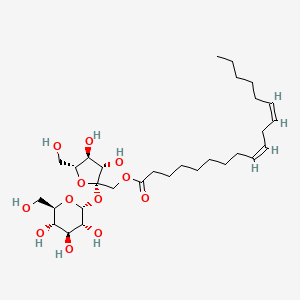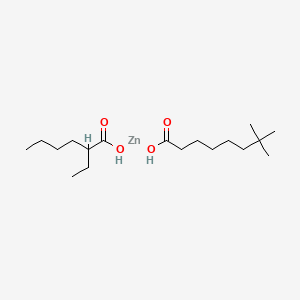
(2-Ethylhexanoato-O)(neodecanoato-O)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)(neodecanoato-O)zinc is a coordination compound consisting of zinc coordinated with 2-ethylhexanoic acid and neodecanoic acid. It is typically a pale yellow to colorless liquid that is soluble in organic solvents such as toluene and ethanol . This compound is commonly used as a catalyst in various organic synthesis processes, as well as an additive in polymers and lubricants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)zinc typically involves the reaction of zinc oxide or zinc acetate with 2-ethylhexanoic acid and neodecanoic acid. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete dissolution and reaction of the zinc source with the acids .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is often purified through distillation or recrystallization to remove any unreacted starting materials or by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)(neodecanoato-O)zinc can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zinc oxide and the corresponding oxidized organic acids.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The ligands (2-ethylhexanoic acid and neodecanoic acid) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide and oxidized organic acids, while substitution reactions may result in new zinc coordination compounds with different ligands .
Applications De Recherche Scientifique
(2-Ethylhexanoato-O)(neodecanoato-O)zinc has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)zinc involves its ability to coordinate with various substrates, facilitating chemical reactions. The zinc center acts as a Lewis acid, activating the substrates and making them more reactive. This coordination can influence the molecular targets and pathways involved in the reactions, leading to the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Another zinc coordination compound used in similar applications but with different ligands.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
Zinc oxide: Widely used in various applications, including as a catalyst and in sunscreens.
Uniqueness
(2-Ethylhexanoato-O)(neodecanoato-O)zinc is unique due to its specific combination of ligands, which provides distinct solubility and reactivity properties. This makes it particularly useful in applications where other zinc compounds may not be as effective .
Propriétés
Numéro CAS |
85702-72-3 |
|---|---|
Formule moléculaire |
C18H36O4Zn |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
7,7-dimethyloctanoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C10H20O2.C8H16O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
HBIDAXYHQZBSQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


